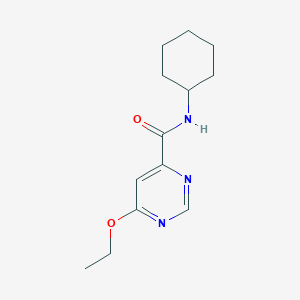
N-环己基-6-乙氧基嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide, also known as CEPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CEPC is a pyrimidine derivative that has been found to exhibit promising anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in inflammatory, cancerous, and viral processes. N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In cancer cells, N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation. In viral infections, N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide inhibits the replication of viruses by inhibiting the activity of viral proteases and RNA polymerases.
Biochemical and Physiological Effects
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide also inhibits the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In cancer cells, N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins such as Bcl-2. N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell proliferation. In viral infections, N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide inhibits the replication of viruses by inhibiting the activity of viral proteases and RNA polymerases.
实验室实验的优点和局限性
One of the advantages of using N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide in lab experiments is its potent anti-inflammatory, anti-cancer, and anti-viral properties. N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide has been found to exhibit these properties at relatively low concentrations, making it a promising candidate for further research. However, one of the limitations of using N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy. Additionally, N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide has been found to exhibit cytotoxicity at high concentrations, which can limit its therapeutic potential.
未来方向
There are several future directions for research on N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide. One area of research could focus on improving the solubility and bioavailability of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide through the development of novel drug delivery systems. Another area of research could focus on the identification of the molecular targets of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide and the elucidation of its mechanism of action. Additionally, further research could investigate the potential of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide as a therapeutic agent for various inflammatory, cancerous, and viral diseases.
合成方法
The synthesis of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide involves the reaction of ethyl 6-bromonicotinate with cyclohexylamine, followed by the reaction of the resulting intermediate with ethyl cyanoacetate. The final product is obtained through the hydrolysis of the cyano group using hydrochloric acid. The yield of N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide obtained through this method is approximately 50-60%.
科学研究应用
抗癌特性
N-环己基-6-乙氧基嘧啶-4-甲酰胺作为抗癌剂已显示出前景。研究人员探索了其对癌细胞系的影响,特别是在抑制细胞增殖和诱导细胞凋亡方面。 机制研究表明,它干扰了关键的细胞通路,使其成为靶向癌症治疗的潜在候选药物 .
抗菌活性
该化合物对多种病原体表现出抗菌特性。研究调查了其对细菌、真菌,甚至一些耐药菌株的功效。 抑制微生物生长和破坏重要的细胞过程使其在开发新型抗菌剂方面具有价值 .
抗炎潜力
N-环己基-6-乙氧基嘧啶-4-甲酰胺已对其抗炎作用进行了评估。它可以调节炎症通路,例如 NF-κB、COX-2 和细胞因子。 研究人员正在探索其在管理慢性炎症疾病方面的潜力 .
神经保护作用
在临床前研究中,该化合物已显示出神经保护特性。它可以增强神经元存活,减少氧化应激,并减轻神经炎症。 这些发现表明其在神经退行性疾病研究中的相关性 .
心血管应用
研究人员已经研究了 N-环己基-6-乙氧基嘧啶-4-甲酰胺的心血管作用。它可能会影响血管张力、血小板聚集和内皮功能。 需要进一步研究以探索其在心血管疾病中的潜在治疗应用 .
代谢性疾病
初步数据表明,该化合物可能会影响代谢通路。它可能与管理糖尿病、肥胖和血脂异常等疾病有关。 但是,需要更多研究来验证其有效性和安全性 .
化学生物学和药物设计
N-环己基-6-乙氧基嘧啶-4-甲酰胺的独特结构使其对化学生物学研究很有趣。研究人员将其用作设计具有特定生物活性的新型化合物的支架。 它的多功能性允许对其进行修改以进行靶向药物开发 .
其他应用
除了提到的领域之外,正在进行的调查探索了其他应用。这些包括其作为荧光探针、酶抑制剂或特定受体配体的潜力。 研究人员继续揭示其在各种科学背景下的多样化作用 .
属性
IUPAC Name |
N-cyclohexyl-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-12-8-11(14-9-15-12)13(17)16-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMMQXBRAKZUNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

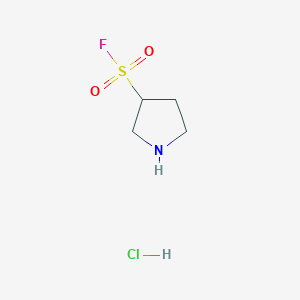
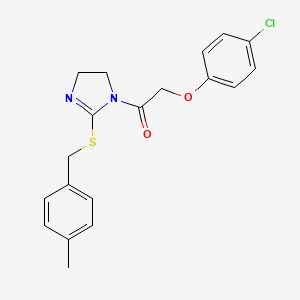
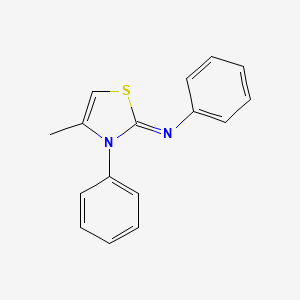
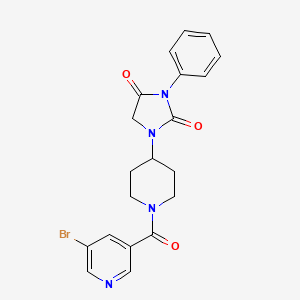
![(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B2395419.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)
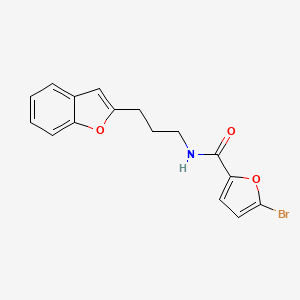
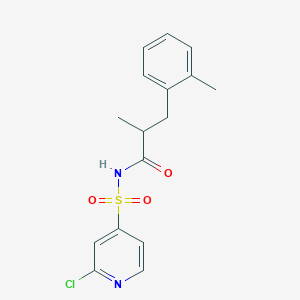
![(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2395426.png)
![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)
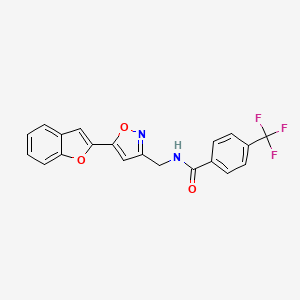

![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)